Rapacuronium Bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQTUXZKLGXYIU-GWSNJHLMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048823 | |
| Record name | Rapacuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156137-99-4 | |
| Record name | Rapacuronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156137-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rapacuronium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rapacuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156137-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAPACURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Rapacuronium Bromide
Interaction with Nicotinic Acetylcholine (B1216132) Receptors at the Neuromuscular Junction
The primary clinical effect of rapacuronium (B1238877) bromide, muscle relaxation, is mediated through its interaction with nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction.
Rapacuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end plate. It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors. By occupying these receptor sites without activating them, this compound prevents the ion channel of the receptor from opening. This inhibition of ion flow across the postsynaptic membrane prevents depolarization of the muscle cell.
The binding of this compound to the α-subunits of the nicotinic acetylcholine receptor physically obstructs acetylcholine from binding. This prevention of ACh binding is the critical step in its mechanism of action. Without the binding of acetylcholine, the conformational change in the receptor that leads to channel opening does not occur. Consequently, the influx of sodium ions that normally follows acetylcholine binding is blocked, preventing the generation of an end-plate potential. Without a sufficient end-plate potential, the muscle fiber does not reach the threshold for an action potential, and muscle contraction is inhibited.
Competitive Antagonism at the Motor End Plate
Allosteric Modulation of Muscarinic Acetylcholine Receptors (mAChR)
In addition to its effects at the neuromuscular junction, this compound also interacts with muscarinic acetylcholine receptors (mAChRs), which are a different class of acetylcholine receptors found in various tissues, including the heart and smooth muscle.
This compound exhibits a notable affinity for muscarinic receptors, particularly the M2 and M3 subtypes. Research has shown that rapacuronium has a higher affinity for the M2 receptor subtype compared to the M3 subtype. This selectivity is significant because M2 receptors are predominantly found in the heart, where they mediate a decrease in heart rate, while M3 receptors are located in tissues such as smooth muscle and glands. The interaction with M2 receptors is thought to be responsible for some of the cardiovascular effects observed with the drug.
Table 1: Binding Affinities (Ki) of Rapacuronium for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M2 | 2.8 |
| M3 | 18 |
Data sourced from scientific literature.
This compound acts as an allosteric modulator at muscarinic receptors, meaning it binds to a site on the receptor that is different from the acetylcholine binding site. This allosteric interaction influences the binding kinetics of acetylcholine. Specifically, rapacuronium has been shown to slow the dissociation rate of acetylcholine from the M2 receptor. This "trapping" of acetylcholine can potentiate its effects at these receptors under certain conditions.
The functional consequences of rapacuronium's interaction with muscarinic receptors have been studied using techniques such as [35S]GTPγS binding assays. These assays measure the activation of G-proteins, which is a downstream effect of receptor activation. Studies have demonstrated that rapacuronium can enhance the potency of acetylcholine in stimulating [35S]GTPγS binding at M2 receptors. This finding supports the concept that rapacuronium acts as a positive allosteric modulator at cardiac M2 muscarinic receptors, thereby influencing the downstream signaling cascade initiated by acetylcholine.
Differential Effects on Receptor Activation by Orthosteric Agonists
The interaction of rapacuronium with muscarinic receptors is particularly complex when the primary neurotransmitter, acetylcholine (ACh), is present. Rapacuronium displays negative cooperativity with ACh binding, meaning its presence decreases the affinity of ACh for the receptor under equilibrium conditions. nih.govnih.gov However, kinetically, it accelerates the association and dissociation of ACh, particularly at the odd-numbered receptor subtypes. nih.govnih.gov This dual effect leads to a concentration-dependent potentiation of receptor activation at low rapacuronium concentrations and inhibition at higher concentrations. nih.govnih.gov
Receptor Subtype-Specific Interactions and Functional Consequences
The functional outcomes of rapacuronium's interaction with muscarinic receptors are highly dependent on the specific receptor subtype involved.
Effects on Even-Numbered Muscarinic Receptor Subtypes (M2, M4)
At M2 and M4 muscarinic receptors, rapacuronium consistently acts as a negative allosteric modulator. nih.gov It concentration-dependently decreases the potency of acetylcholine in stimulating [³⁵S]GTPγS binding. nih.govnih.gov For instance, at concentrations of 1 µM and 10 µM, rapacuronium significantly increases the EC₅₀ of ACh, indicating a lower potency of the agonist. medchemexpress.comnih.gov At a 10 µM concentration, it also leads to a decrease in the maximum effect (Eₘₐₓ) of ACh. medchemexpress.comnih.gov Research has indicated that rapacuronium has a higher affinity for M2 receptors compared to M3 receptors. nih.gov This preferential blockade of presynaptic M2 autoreceptors on parasympathetic nerves can lead to an increased release of acetylcholine, which then acts on postsynaptic M3 receptors in airway smooth muscle, potentially causing bronchoconstriction. nih.gov
Effects on Odd-Numbered Muscarinic Receptor Subtypes (M1, M3, M5)
The effects of rapacuronium on M1, M3, and M5 receptors are more complex and demonstrate a novel dichotomy. nih.govnih.gov At low concentrations (e.g., 0.1 µM and 1 µM), rapacuronium potentiates the action of acetylcholine at these receptors. nih.govnih.gov
Specifically at the M3 receptor, 0.1 µM and 1 µM rapacuronium causes a significant two-fold decrease in the EC₅₀ of ACh and increases the Eₘₐₓ by approximately 60% and 35%, respectively. medchemexpress.comnih.gov This potentiation is a result of rapacuronium accelerating the rate of ACh-induced G-protein activation. nih.govresearchgate.net This positive allosteric modulation at the M3 receptor, which mediates bronchoconstriction, is considered a key molecular basis for the bronchospasm observed clinically. nih.govnih.gov
At the M1 and M5 subtypes, low concentrations of rapacuronium (0.1 µM and 1 µM) also decrease the EC₅₀ of ACh, by 1.5- and 4-fold respectively, without affecting the maximum response. medchemexpress.com However, at higher concentrations (10 µM), this potentiating effect disappears, and at the M3 subtype, it actually increases the ACh EC₅₀ about three-fold. medchemexpress.comnih.gov
Table 1: Effect of Rapacuronium on Acetylcholine (ACh) Potency (EC₅₀) at Muscarinic Receptor Subtypes
| Rapacuronium Concentration | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
|---|---|---|---|---|---|
| 0.1 µM | 1.5-fold decrease | No significant change | 2-fold decrease | No significant change | 1.5-fold decrease |
| 1 µM | 4-fold decrease | Significant increase | 2-fold decrease | Significant increase | 4-fold decrease |
| 10 µM | No significant change | Significant increase | ~3-fold increase | Significant increase | No significant change |
Data sourced from multiple studies. medchemexpress.comnih.gov
Other Proposed Molecular Interactions (e.g., Calcium Channel Blocking Effects)
In addition to its well-documented effects on muscarinic receptors, animal studies have suggested that rapacuronium may also possess calcium channel blocking properties. oup.com This action is proposed to cause vasodilation, which could be 25–50 times greater than that produced by vecuronium (B1682833). oup.com This vasodilatory effect might contribute to a more rapid onset of neuromuscular blockade by increasing blood flow to skeletal muscles. oup.com
Pharmacodynamics of Rapacuronium Bromide
Neuromuscular Blocking Profile
Onset of Action Characteristics
Rapacuronium (B1238877) bromide is characterized by a rapid onset of neuromuscular blockade. nih.govfda.govrxlist.com Following administration, maximum block is typically achieved in most patients by 90 seconds. rxlist.comglobalrph.com
The swift onset of rapacuronium can be largely attributed to its rapid equilibration between the plasma and the effect site, a phenomenon quantified by the equilibration rate constant (Keo). nih.govoup.com A higher Keo value signifies a faster onset of action. nih.gov The Keo of rapacuronium is significantly higher than that of other nondepolarizing neuromuscular blocking agents. For instance, its Keo is approximately 2.4 times that of rocuronium (B1662866) and 3.4 to 3.5 times that of vecuronium (B1682833) at both the adductor pollicis and laryngeal adductor muscles. nih.govkoreamed.org This rapid equilibration facilitates a quicker transport of the drug from the central compartment to the neuromuscular junction. nih.gov Another contributing factor to its rapid onset is its lower potency compared to other agents, which means more molecules are administered, creating a steeper concentration gradient between the plasma and the motor end-plate. oup.com
The onset of neuromuscular blockade by rapacuronium bromide exhibits variation between different muscle groups, with a notably faster onset at the laryngeal adductor muscles compared to the adductor pollicis muscle. dtic.miljvsmedicscorner.comnih.gov Studies have shown that the time to maximum block at the laryngeal muscles is quicker than at the adductor pollicis. jvsmedicscorner.comnih.gov For example, one study reported a time to maximum neuromuscular block of 0.8 minutes at the laryngeal adductors compared to 1.0 minute at the adductor pollicis. jvsmedicscorner.com This difference is likely due to greater blood flow to the larynx and a more rapid equilibration of the drug at this site. koreamed.orgjvsmedicscorner.com
| Muscle Group | Onset Time (seconds) | Dose (mg/kg) |
| Laryngeal Adductors | 62 (± 16) | 0.75 |
| 62 (± 13) | 1.5 | |
| 52 (± 14) | 2.0 | |
| Adductor Pollicis | 126 (± 33) | 0.75 |
| 96 (± 20) | 1.5 | |
| 82 (± 21) | 2.0 |
Data sourced from a study comparing onset times at different muscle groups. nih.gov
Rapid Onset Explanation: Equilibration Rate Constant (Keo)
Duration of Action
This compound is classified as a short-acting neuromuscular blocking agent. nih.govoup.com The clinical duration, defined as the time to 25% recovery of the first twitch (T1) of the train-of-four, is dose-dependent. fda.govglobalrph.com
The duration of the neuromuscular blockade produced by rapacuronium is directly related to the administered dose. rxlist.comfda.gov Higher doses result in a longer duration of action. For instance, an initial dose of 1.5 mg/kg provides a mean clinical duration of approximately 15 minutes, with a range of 6 to 30 minutes. fda.govrxlist.com Increasing the dose to 2.5 mg/kg can extend the mean clinical duration to around 43 minutes. fda.govglobalrph.com Maintenance doses also demonstrate this dose-dependency, with subsequent doses leading to a statistically significant increase in the duration of action. fda.govglobalrph.com
| Dose (mg/kg) | Mean Clinical Duration (minutes) |
| 1.5 | 15 |
| 2.5 | 43 |
Data represents the mean time from injection to return to 25% of control T1. fda.govrxlist.comglobalrph.com
Rapacuronium is metabolized via hydrolysis to its 3-hydroxy metabolite, which is also pharmacologically active. nih.govfda.gov This metabolite, known as Org 9488, is more potent and has a slower onset of action compared to the parent compound, rapacuronium. fda.govglobalrph.comfda.gov While plasma levels of this metabolite are relatively low after a single standard dose, its accumulation with repeated dosing or continuous infusion can contribute to a prolonged neuromuscular blockade. nih.govfda.govdtic.mil The slower elimination of the 3-hydroxy metabolite compared to rapacuronium can lead to a cumulative effect, extending the duration of action beyond what would be expected from the parent drug alone. nih.gov
Dose-Dependent Duration
Potency Determination (ED90, ED95)
The potency of a neuromuscular blocking agent is quantified by its effective dose (ED). The ED90 and ED95 represent the doses required to produce 90% and 95% suppression of the first twitch (T1) of the train-of-four (TOF) response, respectively.
Studies have reported varying ED values for this compound. One study determined the ED90 to be approximately 1.0 mg/kg to 1.15 mg/kg. researchgate.netoup.com Another investigation calculated the ED95 of rapacuronium to be 0.75 +/- 0.16 mg/kg. nih.gov Comparatively, rapacuronium is considered a low-potency neuromuscular blocking drug, especially when contrasted with agents like rocuronium, vecuronium, and pancuronium. fda.gov The ED50, the dose causing 50% suppression of the T1 response, has been estimated at approximately 0.3 mg/kg in adults and infants, and 0.4 mg/kg in pediatric patients. fda.govrxlist.com
Table 1: Potency Estimates of this compound
| Parameter | Value | Patient Population | Anesthesia |
|---|---|---|---|
| ED50 | ~0.3 mg/kg | Adults (18-64 years) | Opioid/nitrous oxide/oxygen |
| ED50 | ~0.3 mg/kg | Geriatric (≥65 years) | Opioid/nitrous oxide/oxygen |
| ED50 | 0.4 mg/kg | Pediatric (1-12 years) | Not specified |
| ED50 | 0.3 mg/kg | Infants (1 month - <1 year) | Not specified |
| ED90 | 1.03 mg/kg | Not specified | Not specified |
| ED90 | 1.15 mg/kg | Not specified | Not specified |
| ED95 | 0.75 ± 0.16 mg/kg | Adults | Nitrous oxide, propofol (B549288), and alfentanil |
Data sourced from multiple clinical studies. researchgate.netoup.comnih.govfda.gov
Cumulative Effects with Repeat Dosing or Infusion
The administration of this compound through repeated doses or continuous infusion can lead to cumulative effects, resulting in a longer duration of action and slower recovery. dtic.mil This is partly attributed to its active metabolite, 3-desacetyl rapacuronium (ORG 9488), which is more potent and has a longer half-life than the parent compound. researchgate.netdtic.milnih.gov
When administered as an infusion, rapacuronium can transition from a short-acting to an intermediate-acting neuromuscular blocking agent. dtic.mil Studies have shown that with continued infusion for an hour, the time to recovery increases significantly. dtic.mil For instance, recovery to 25% of the single twitch response was noted to be 35.2 minutes following an infusion, compared to a mean of 16.1 minutes after a single intubating dose. dtic.mil A statistically significant increase in the duration of action has been observed with subsequent maintenance doses. fda.gov
Table 2: Cumulative Effects of this compound
| Administration Method | Observation | Finding |
|---|---|---|
| Repeat Dosing | Duration of Action | Statistically significant increase with subsequent maintenance doses. fda.gov |
| Infusion (>30 minutes) | Recovery Time | Longer duration of action and slower recovery. dtic.mil |
| Infusion (1 hour) | Classification | Changes from a short-acting to an intermediate-acting agent. dtic.mil |
| Infusion vs. Single Dose | Time to 25% Twitch Recovery | 35.2 minutes (post-infusion) vs. 16.1 minutes (single dose). dtic.mil |
Neuromuscular Monitoring Methodologies in Research
Accurate assessment of neuromuscular blockade is crucial in research. Several methodologies are employed to quantify the effects of neuromuscular blocking agents like this compound.
Mechanomyography (MMG)
Mechanomyography (MMG) is a standard technique used in research to measure the mechanical response of a muscle to nerve stimulation. fda.gov It is often considered the gold standard for quantifying neuromuscular blockade. oup.com In studies of this compound, MMG of the adductor pollicis muscle has been used to determine key pharmacodynamic parameters, including potency (ED50 and ED90). fda.govrxlist.com The technique involves measuring the force of thumb adduction in response to supramaximal stimulation of the ulnar nerve. fda.gov
Electromyography (EMG)
Electromyography (EMG) measures the electrical activity of a muscle in response to nerve stimulation. oup.com It is another common method for neuromuscular monitoring in clinical research. researchgate.netcambridge.org EMG has been utilized in studies comparing the onset and recovery profiles of rapacuronium with other neuromuscular blocking agents. oup.com The EMG response of the adductor pollicis muscle is recorded following ulnar nerve stimulation. oup.com While both MMG and EMG are used, some studies have noted a drug-related disparity between the measurements obtained from these two methods. nih.gov
Train-of-Four (TOF) Stimulation Analysis
Train-of-four (TOF) stimulation is a widely used pattern of nerve stimulation for assessing the degree of neuromuscular blockade. oup.com It involves the delivery of four supramaximal stimuli at a frequency of 2 Hz. oup.com The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is the TOF ratio, which is a sensitive indicator of residual neuromuscular blockade. oup.com In rapacuronium research, TOF analysis via MMG or EMG is fundamental for evaluating the onset, depth, and recovery from neuromuscular block. oup.comfda.govnih.gov The time to recovery of the TOF ratio to specific values (e.g., 0.7 or 0.9) is a key endpoint in studies assessing the duration of action and reversibility of the drug. nih.gov
Reversibility of Neuromuscular Blockade
The neuromuscular blockade induced by this compound can be reversed pharmacologically. Studies have demonstrated that anticholinesterase agents, such as neostigmine (B1678181), can effectively and rapidly reverse profound rapacuronium-induced blockade. fda.govnih.gov The administration of neostigmine leads to a significantly faster recovery from complete block compared to spontaneous recovery. fda.gov
Research has explored the timing of reversal agent administration. Early "rescue" reversal with neostigmine, administered shortly after the rapacuronium bolus, has been shown to accelerate the initial recovery of neuromuscular function, such as the return of spontaneous breathing. nih.gov However, the time to achieve full recovery, defined by a return of the TOF ratio to 0.7 or 0.8, is primarily dependent on the dose of rapacuronium administered and is not significantly shortened by early reversal. nih.gov
Pharmacological Reversal Agents (e.g., Neostigmine)
Influence of Anesthetic Agents on Pharmacodynamics
The pharmacodynamic profile of rapacuronium can be influenced by concurrently administered anesthetic agents. Inhalational anesthetics, in particular, have been shown to enhance the effects of neuromuscular blocking agents. fda.govrxlist.com
Studies have demonstrated that both desflurane (B1195063) and sevoflurane (B116992) significantly prolong the spontaneous recovery from rapacuronium-induced blockade when compared to a propofol-based anesthetic regimen. nih.gov In one study, the time to achieve a TOF ratio of 0.8 was significantly longer with desflurane (53.5 ± 22.4 min) and sevoflurane (53.2 ± 15.8 min) compared to propofol (36.5 ± 6.5 min). nih.gov This suggests a potentiation of the neuromuscular blocking effects of rapacuronium by these volatile anesthetics. The clinical duration of action, however, was found to be similar between propofol and sevoflurane anesthesia when reversal was initiated with edrophonium (B1671111) at 25% T1 recovery. nih.gov
In contrast, the use of propofol for induction and maintenance of anesthesia does not appear to alter the clinical duration or recovery characteristics of rapacuronium. rxlist.com When administered as an infusion, the average rates of rapacuronium were similar across groups maintained with desflurane, sevoflurane, isoflurane, or propofol. nih.gov Furthermore, there were no significant differences in recovery times among these groups following the infusion. nih.gov
Table 2: Influence of Anesthetic Agents on Spontaneous Recovery from Rapacuronium (1.5 mg/kg)
| Anesthetic Agent | Recovery Endpoint | Mean Time ± SD (minutes) | Source |
|---|---|---|---|
| Desflurane | TOF Ratio ≥ 0.8 | 53.5 ± 22.4 | nih.gov |
| Sevoflurane | TOF Ratio ≥ 0.8 | 53.2 ± 15.8 | nih.gov |
| Propofol | TOF Ratio ≥ 0.8 | 36.5 ± 6.5 | nih.gov |
Pharmacokinetics of Rapacuronium Bromide
Absorption and Distribution Studies
Plasma Protein Binding Characteristics
Interactive Data Table: Plasma Protein Binding of Rapacuronium (B1238877) Bromide
| Parameter | Value | Notes |
| Binding Range | 50% - 88% | In vitro, human plasma drugbank.comnih.gov |
| Influencing Factor | Hydrolysis to 3-hydroxy metabolite | drugbank.comnih.gov |
| Binding Protein | Unknown | drugbank.comnih.govfda.gov |
| Metabolite Binding | Not determined for 3-hydroxy metabolite | drugbank.comnih.govfda.gov |
Volume of Distribution
The volume of distribution at a steady state for rapacuronium bromide has been determined through population pharmacokinetic analysis. In adult patients, the mean volume of distribution at steady state was found to be 292 mL/kg. fda.gov Another study reported a typical value for the steady-state volume of distribution as 0.3 L/kg. springermedizin.de In patients with cirrhosis, the volume of distribution was observed to be greater when compared to healthy individuals. rxlist.com The distribution of this compound is characterized by a rapid and a slow distribution half-life, with mean values of 4.56 minutes and 27.8 minutes, respectively. fda.gov
Interactive Data Table: Volume of Distribution of this compound
| Population | Mean Volume of Distribution (Steady State) |
| Adult Patients | 292 mL/kg fda.gov |
| Typical Value | 0.3 L/kg springermedizin.de |
| Patients with Cirrhosis | Greater than normal controls rxlist.com |
Biotransformation and Metabolite Formation
Hydrolysis to 3-hydroxy metabolite (Org 9488)
The primary metabolic pathway for this compound is the hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus. fda.govfda.gov This biotransformation results in the formation of the major and active metabolite, known as the 3-hydroxy metabolite or Org 9488. fda.govfda.govfda.gov This hydrolysis is a non-specific process that can occur spontaneously at physiological temperature and pH. fda.govfda.gov It may also be catalyzed by esterases of unknown identity at unspecified sites in the body. fda.govfda.gov In addition to Org 9488, a mass balance study has suggested the existence of up to seven other minor metabolites of unknown identity. fda.govglobalrph.com
Activity and Potency of the 3-hydroxy Metabolite
The 3-hydroxy metabolite, Org 9488, is an active metabolite that possesses neuromuscular blocking properties. nih.govresearchgate.netnih.gov Studies have indicated that Org 9488 is more potent than its parent compound, this compound. fda.govfda.govwashington.edu Pharmacokinetic and pharmacodynamic modeling has shown that the concentration of Org 9488 in the biophase required to produce a 50% effect is lower (1.83 µg/mL) than that of rapacuronium (4.70 µg/mL), indicating its higher potency. nih.gov However, Org 9488 has a slower onset of action compared to rapacuronium. fda.govfda.gov The clearance of Org 9488 is significantly lower than that of rapacuronium, which can lead to its accumulation and a prolongation of the neuromuscular blockade, particularly with repeated doses or continuous infusion of the parent drug. nih.govnih.gov
Interactive Data Table: Comparison of Rapacuronium and its 3-hydroxy Metabolite (Org 9488)
| Parameter | Rapacuronium (Org 9487) | 3-hydroxy Metabolite (Org 9488) |
| Potency (Biophase Concentration at 50% effect) | 4.70 µg/mL nih.gov | 1.83 µg/mL nih.gov |
| Onset of Action | Rapid fda.gov | Slower than parent compound fda.govfda.gov |
| Clearance | 7.28 mL/kg/min nih.gov | 1.06 - 1.28 mL/kg/min nih.gov |
Elimination and Excretion Profiles
The elimination and excretion of this compound involve multiple pathways, contributing to its pharmacokinetic profile. The body clears this compound and its metabolites through both renal and fecal routes.
Clearance Rates
The plasma clearance of this compound has been a subject of several studies, with values showing some variability depending on the patient population and analytical methods used. In adult patients, the mean plasma clearance has been reported to be approximately 6.56 mL/kg/min. globalrph.com Another study involving adult patients found a median clearance of 7.28 mL/kg/min. nih.gov Research has also indicated that the clearance of rapacuronium can be influenced by factors such as the patient's preoperative hemoglobin levels. nih.gov
A population pharmacokinetic analysis of 206 adult patients determined the plasma clearance to be 6.56 mL/kg/min. globalrph.com In patients with normal liver function, a study reported a plasma clearance of 5.3 mL/min/kg, which interestingly increased to 6.9 mL/min/kg in patients with cirrhosis. nih.gov In contrast, a study focusing on infants and children reported a lower plasma clearance of 4.77 mL/kg/min + 8.48 ml/min. nih.gov Furthermore, renal failure has been shown to decrease rapacuronium's plasma clearance by 24%. nih.gov
Table 1: Reported Plasma Clearance Rates for this compound
Patient Population Clearance Rate (mL/kg/min) Source Adult Patients 6.56 nih.gov Adult Patients 7.28 (median) rxlist.com Patients with Normal Liver Function 5.3 (median) nih.gov Patients with Cirrhosis 6.9 (median) nih.gov Infants and Children 4.77 (+ 8.48 ml/min) Patients with Renal Failure 24% decrease from normal
Elimination Half-Life
The elimination half-life of this compound, a measure of how long it takes for the drug concentration in the plasma to reduce by half, has been documented in various clinical settings. The mean plasma elimination half-life (t½β) in adult patients is approximately 141 minutes. globalrph.comfda.gov However, it is noted that this may not represent the terminal elimination from the body. globalrph.comfda.gov
Studies comparing different patient populations have provided further insight. In a study of patients with normal liver function, the elimination half-life was 84 minutes, while in patients with cirrhosis, it was slightly longer at 88 minutes. nih.govfda.gov Another investigation reported a similar half-life of 88 minutes in control subjects and 90 minutes in patients with cirrhosis. nih.gov
Table 2: Elimination Half-Life of this compound
Patient Population Elimination Half-Life (minutes) Source Adult Patients 141 (mean) [1, 3] Patients with Normal Liver Function 84 nih.gov Patients with Cirrhosis 88 nih.gov Control Subjects 88 (median) nih.gov Patients with Cirrhosis 90 (median) nih.gov
Excretion Pathways (Urine and Feces)
This compound and its metabolites are eliminated from the body through both urine and feces. A mass balance study utilizing radiolabeled this compound showed that over a 13.5-day collection period, approximately 56% of the administered dose was excreted, with about 28% found in the urine and 28% in the feces. fda.gov
The parent compound, this compound, is excreted unchanged in both urine and feces. globalrph.comfda.gov Its primary active metabolite, the 3-hydroxy metabolite, is also excreted unchanged through these same pathways. globalrph.comfda.gov Within the first 48 hours after administration, approximately 8% of the this compound dose is recovered unchanged in the urine, and about 5% is recovered as the 3-hydroxy metabolite. globalrph.comfda.gov Another study reported that the fraction of rapacuronium excreted in the urine was 6.2%. nih.gov
Population Pharmacokinetics and Covariate Analysis
The pharmacokinetic properties of this compound can be influenced by various patient-specific factors, known as covariates. Age and hepatic function are two significant covariates that have been studied.
Influence of Age (Pediatric, Geriatric)
Age has a notable effect on the pharmacokinetics of this compound. In geriatric patients, a pooled population pharmacokinetic analysis revealed that the total plasma clearance of this compound decreases as age increases. fda.gov However, another study found that weight-normalized pharmacokinetic parameters were not influenced by age. nih.gov Despite the potential for delayed onset time in elderly patients due to slower circulation, dosage adjustments are not generally recommended based on age alone. rxlist.com
In the pediatric population, specifically infants and children, the clearance and steady-state distribution volume of rapacuronium are reported to be lower than in adults. nih.gov The ED50 (the dose required to produce 50% of the maximal effect) is approximately 0.3 mg/kg in infants (1 month to <1 year) and 0.4 mg/kg in children (1 to 12 years), compared to 0.3 mg/kg in adults. fda.govfda.gov
Influence of Hepatic Impairment (e.g., Cirrhosis)
Hepatic impairment, particularly cirrhosis, can alter the pharmacokinetics of this compound. In patients with cirrhosis, the volume of distribution at steady-state is larger compared to individuals with normal liver function. rxlist.com One study found the volume of distribution at steady-state to be 465 mL/kg in patients with hepatic insufficiency, significantly higher than the 252 mL/kg observed in the normal liver function group. rxlist.com
Interestingly, while the volume of distribution is increased, studies have shown that plasma clearance is not decreased in patients with cirrhosis; in fact, it may be increased. nih.gov One study reported a median plasma clearance of 6.9 mL/min/kg in cirrhotic patients versus 5.3 mL/min/kg in controls. nih.gov Another study confirmed that cirrhosis did not alter the pharmacokinetics of rapacuronium. nih.gov Consequently, the neuromuscular blocking effect of a single dose of rapacuronium in patients with cirrhosis is not different from that in patients with normal hepatic function. nih.gov The pharmacokinetics in patients with severe hepatic impairment have not been evaluated. fda.govrxlist.com
Table 3: Pharmacokinetic Parameters in Hepatic Impairment vs. Normal Function
Pharmacokinetic Parameter Normal Liver Function Hepatic Insufficiency (Cirrhotic) Source Elimination Half-Life (min) 84 (harmonic mean) 88 (harmonic mean) [2, 18] Volume of Distribution at Steady State (mL/kg) 252 (mean) 465 (mean) Plasma Clearance (mL/kg/min) 6.6 (mean) 9.0 (mean)
Influence of Renal Impairment
Renal failure significantly alters the pharmacokinetic profile of this compound and its active metabolite. Studies have demonstrated that while the neuromuscular effects following a single dose of rapacuronium are minimally affected by renal failure, the elimination of the drug and its metabolite is impaired. nih.gov
Research involving patients with end-stage renal disease (ESRD) revealed a notable reduction in the plasma clearance of rapacuronium. fda.govrxlist.com One study quantified this as a 32% decrease in clearance in patients with renal failure compared to healthy volunteers. nih.gov Another analysis reported plasma clearance of 6.1 mL/kg/min in patients with ESRD, compared to 9.4 mL/kg/min in volunteers with normal renal function. fda.govrxlist.com The volume of distribution at steady state, however, does not appear to be significantly different between these groups. fda.govrxlist.com One study did note that the steady-state distribution volume was 16% less in patients with renal failure than in healthy volunteers. nih.gov
The most pronounced effect of renal failure is on the elimination of rapacuronium's active 3-hydroxy metabolite (ORG9488). nih.gov The clearance of this metabolite, which is itself a potent neuromuscular blocking agent, was found to be 85% lower in patients with renal failure than in healthy volunteers. nih.gov This inefficient elimination leads to the accumulation of the active metabolite. nih.gov Following a single dose, the plasma concentration of the 3-hydroxy metabolite in ESRD patients decreased by only 35% from its peak over 8 hours, whereas it decreased by 87% in healthy individuals during the same period. fda.govrxlist.com This high degree of accumulation suggests that while a single dose may be tolerated, repeated administration or infusions in patients with renal failure could lead to a prolonged neuromuscular block. nih.govnih.gov
Pharmacokinetic Parameters of Rapacuronium in Normal vs. ESRD Patients
| PK Parameter | Normal Volunteers (mean (SD)) | Patients with ESRD (mean (SD)) |
|---|---|---|
| Plasma Clearance (mL/kg/min) | 9.4 (2.2) | 6.1 (1.7) |
| Volume of Distribution at Steady State (mL/kg) | 431.7 (78) | 440.3 (347) |
| Elimination Half-Life (t1/2β, min) | 240 (97) | 198 (141) |
Gender Influence on Pharmacokinetics
A population pharmacokinetic analysis performed using mixed-effects modeling found that the weight-normalized pharmacokinetic parameters of rapacuronium were not influenced by gender. nih.gov This finding is supported by information from the drug's manufacturer, which stated that studies in normal adult subjects did not reveal any differences in the pharmacokinetics of rapacuronium due to gender. fda.govfda.gov
In contrast, a different study that also used mixed-effects modeling reported a specific gender-related difference. nih.gov In this research, the steady-state distribution volume was found to be 14% smaller in women compared to men. nih.gov The study did not report significant gender-based differences for other parameters like clearance. nih.gov The clinical relevance of this isolated finding on distribution volume is uncertain.
Summary of Research Findings on Gender Influence on Rapacuronium Pharmacokinetics
| Study Finding | Pharmacokinetic Parameter(s) Affected | Source |
|---|---|---|
| No influence on weight-normalized pharmacokinetic parameters. | Clearance, Volume of Distribution | nih.gov |
| Studies did not reveal any differences in pharmacokinetics due to gender. | General Pharmacokinetics | fda.govfda.gov |
| Steady-state distribution volume was 14% less in women than in men. | Volume of Distribution at Steady State | nih.gov |
Clinical Research Findings and Comparative Studies Prior to Withdrawal
Comparative Studies with Succinylcholine (B1214915)
Comparisons with succinylcholine were critical, as rapacuronium (B1238877) was developed to be a nondepolarizing alternative with a similarly rapid onset for rapid sequence induction (RSI).
The ability of rapacuronium to provide acceptable conditions for tracheal intubation within 60 seconds was a key area of investigation. In a multicenter study involving 335 patients, intubation was attempted 50 seconds after drug administration. nih.gov Clinically acceptable (excellent or good) intubating conditions were achieved in 89.4% of patients who received rapacuronium, compared to 97.4% of those who received succinylcholine. nih.govoup.com This difference was found to be statistically significant. nih.gov
Another prospective, randomized clinical trial involving 236 patients aimed to accomplish tracheal intubation by 60 seconds. nih.gov This goal was achieved in 100% of patients in the rapacuronium group and 98% in the succinylcholine group. nih.gov However, when assessing the quality of these conditions, succinylcholine again proved superior, with 95% of patients achieving excellent or good conditions compared to 87% for rapacuronium. nih.gov General assessments noted that while rapacuronium could achieve clinically acceptable intubating conditions within 60 to 90 seconds in most adult patients, its performance in a rapid-sequence setting was considered less favorable than that of succinylcholine. researchgate.netnih.gov
| Study Finding | Rapacuronium Bromide | Succinylcholine | Reference |
|---|---|---|---|
| Clinically Acceptable (Excellent/Good) Intubating Conditions | 89.4% | 97.4% | nih.govoup.com |
| Excellent or Good Intubating Conditions | 87% | 95% | nih.gov |
| Successful Intubation by 60 Seconds | 100% | 98% | nih.gov |
The recovery profiles of rapacuronium and succinylcholine were distinctly different. Studies measuring the time to 25% recovery of the first response of the train-of-four (T1) showed a longer duration of action for rapacuronium. nih.gov One study reported a median time to 25% T1 recovery of 7.6 minutes for the succinylcholine group, while the spontaneous recovery group for rapacuronium had a median time of 15.1 minutes. nih.gov Another trial found a median time to the first recovery of the train-of-four response was 8.0 minutes with rapacuronium and 5.7 minutes with succinylcholine. nih.gov
Spontaneous recovery to a train-of-four (TOF) ratio of 0.8 took a median of 33.4 minutes with rapacuronium. nih.gov This recovery time could be reduced to approximately 21.2 minutes with the administration of neostigmine (B1678181) when the first twitch of the TOF had recovered to 25%. nih.gov
| Recovery Benchmark | This compound (Median Time) | Succinylcholine (Median Time) | Reference |
|---|---|---|---|
| Time to 25% T1 Recovery (Spontaneous) | 15.1 minutes | 7.6 minutes | nih.gov |
| Time to First TOF Recovery | 8.0 minutes | 5.7 minutes | nih.gov |
| Time to TOF Ratio of 0.8 (Spontaneous) | 33.4 minutes | Not Reported | nih.gov |
Onset and Intubating Conditions in Rapid Sequence Induction
Comparative Studies with Rocuronium (B1662866)
Rocuronium, another aminosteroidal nondepolarizing agent, was also used as a comparator to evaluate rapacuronium's clinical profile.
In a randomized, assessor-blinded study, the onset time of rapacuronium was found to be significantly shorter than that of rocuronium (mean 87 seconds vs. 141 seconds). nih.govoup.com The degree of neuromuscular block at 60 seconds was also greater with rapacuronium (69%) compared to rocuronium (50%). nih.govoup.com Despite the faster onset and deeper block at 60 seconds, the quality of intubating conditions was similar for both drugs, with 86% of patients in the rapacuronium group and 84% in the rocuronium group experiencing good-to-excellent conditions. nih.govoup.com Lag times were also comparable between the two agents. nih.govoup.com
| Parameter | This compound (Mean) | Rocuronium (Mean) | Reference |
|---|---|---|---|
| Onset Time | 87 seconds | 141 seconds | nih.govoup.com |
| Lag Time | 42 seconds | 44 seconds | nih.govoup.com |
| Block at 60 seconds | 69% | 50% | nih.govoup.com |
| Good-to-Excellent Intubating Conditions at 60s | 86% | 84% | nih.govoup.com |
Rapacuronium demonstrated a significantly shorter recovery time than rocuronium. nih.govoup.com In a study where anesthesia was maintained with either propofol (B549288) or sevoflurane (B116992), the time to 25% recovery was consistently shorter for rapacuronium. nih.govoup.com During propofol anesthesia, 25% recovery occurred at a mean of 15.0 minutes for rapacuronium versus 39.1 minutes for rocuronium. nih.govoup.com Similarly, under sevoflurane anesthesia, the times were 15.1 minutes for rapacuronium and 47.8 minutes for rocuronium. nih.govoup.com The study concluded that the initial recovery time of rapacuronium was approximately 50% shorter than that of rocuronium. oup.com
| Anesthetic Maintenance | This compound (Mean 25% Recovery) | Rocuronium (Mean 25% Recovery) | Reference |
|---|---|---|---|
| Propofol | 15.0 minutes | 39.1 minutes | nih.govoup.com |
| Sevoflurane | 15.1 minutes | 47.8 minutes | nih.govoup.com |
Onset and Intubating Conditions
Comparative Studies with Mivacurium (B34715)
Rapacuronium was also compared with mivacurium, a short-acting nondepolarizing agent. One review suggested that rapacuronium was a suitable alternative to mivacurium for short surgical procedures. nih.gov A clinical trial was conducted to evaluate the intubating conditions at maximum block and the reversibility of both drugs in female patients undergoing laparoscopy. nih.gov Another study demonstrated that in a primed administration, the time to 80% blockade was significantly shorter for rapacuronium (101 seconds) compared to mivacurium (118 seconds). researchgate.net
Research in Specific Patient Populations (e.g., Cesarean Section, Obese Patients)
Clinical research into the effects of this compound extended to specific patient populations to understand its performance under varied physiological conditions. Studies were conducted in parturients undergoing Cesarean section and in obese patients, providing comparative data on its efficacy.
Cesarean Section
The use of this compound was evaluated in a limited number of patients undergoing Cesarean section. globalrph.comrxlist.com Research confirmed that following a maternal dose, there was a passage of low levels of rapacuronium across the placenta. rxlist.com The clinical efficacy of an intubating dose of rapacuronium in patients undergoing Cesarean section appeared to be similar to that observed in the general adult population. nih.gov Following its use, monitoring of the infant after delivery was recommended. fda.gov
Obese Patients
Studies were conducted to compare the effectiveness of this compound in obese patients, defined as having a Body Mass Index (BMI) greater than 30 kg/m ², with subjects of normal weight. globalrph.comrxlist.com In a European study, patients were administered rapacuronium as part of a rapid sequence induction using either a fentanyl/thiopental or an alfentanil/propofol anesthetic regimen, with dosing based on actual body weight. globalrph.comrxlist.comfda.gov
The findings indicated that acceptable intubating conditions (rated as excellent or good) at 60 seconds were achieved in a similar percentage of obese and normal-weight patients. globalrph.comrxlist.comfda.gov However, the percentage of patients achieving "excellent" intubating conditions showed some variation based on the anesthetic agents used. rxlist.comfda.gov
Table 1: Comparison of Intubating Conditions in Obese vs. Normal Weight Patients This table presents the percentage of patients achieving acceptable (Excellent or Good) and excellent-only intubating conditions 60 seconds after administration of rapacuronium, based on the anesthetic induction regimen.
| Patient Group | Anesthetic Regimen | Acceptable (Excellent or Good) Intubating Conditions (%) | Excellent Intubating Conditions Only (%) |
| Obese | Fentanyl/Thiopental | 86% | 48% |
| Normal Weight | Fentanyl/Thiopental | 87% | 44% |
| Obese | Alfentanil/Propofol | 92% | 65% |
| Normal Weight | Alfentanil/Propofol | 91% | 52% |
Data sourced from clinical trial information. globalrph.comrxlist.comfda.gov
Intraocular Pressure Effects
The effect of this compound on intraocular pressure (IOP) was assessed in clinical studies.
In one dedicated clinical study involving eight patients, a single bolus of rapacuronium resulted in a maximum decrease in intraocular pressure of 15% at the 3-minute mark post-administration. globalrph.comfda.gov
Another comparative study evaluated the effects of rapacuronium, vecuronium (B1682833), and succinylcholine on IOP. fda.gov This research noted moderate decreases in intraocular pressure with both rapacuronium and vecuronium after administration and intubation. fda.gov In contrast, treatment with succinylcholine was associated with a 43% increase in IOP. fda.gov
Table 2: Observed Effects of Neuromuscular Blocking Agents on Intraocular Pressure (IOP) This table summarizes findings from clinical studies on the impact of different neuromuscular blocking agents on IOP.
| Compound | Observed Effect on Intraocular Pressure |
| This compound | Moderate decrease; maximum of 15% reduction at 3 minutes. globalrph.comfda.govfda.gov |
| Vecuronium | Moderate decrease. fda.gov |
| Succinylcholine | 43% increase. fda.gov |
Adverse Event Research and Mechanistic Investigations
Bronchospasm: A Critical Safety Concern
Following its introduction to the market, reports of severe and sometimes fatal bronchospasm associated with rapacuronium (B1238877) bromide led to its voluntary withdrawal. oup.comontosight.aimedkoo.com This critical adverse event prompted significant research into its incidence, risk factors, and underlying mechanisms to prevent similar issues with future neuromuscular blocking agents. nih.gov
Clinical trials conducted before the approval of rapacuronium bromide identified bronchospasm as a notable adverse event. Data from these controlled studies revealed a higher incidence of bronchospasm in patients receiving rapacuronium compared to other neuromuscular blocking agents. In pre-marketing clinical trials, bronchospasm was reported in 3.2% of patients administered this compound. oup.comglobalrph.com This rate was higher than the 2.1% observed in patients receiving succinylcholine (B1214915) chloride and markedly greater than the less than 1% incidence seen with agents like rocuronium (B1662866) bromide, vecuronium (B1682833) bromide, or mivacurium (B34715) chloride. oup.com A retrospective study focusing on the pediatric population identified an even higher incidence, where 4.2% of children who received rapacuronium developed bronchospasm during the induction of anesthesia. researchgate.netnih.gov
Interactive Data Table: Incidence of Bronchospasm in Clinical Studies
| Drug | Incidence of Bronchospasm (%) | Study Population/Comparator |
| This compound | 3.2% | Controlled clinical trials (pre-marketing) oup.comglobalrph.com |
| This compound | 4.2% | Retrospective cohort study (pediatric patients) researchgate.netnih.gov |
| Succinylcholine | 2.1% | Active control group in pre-marketing trials oup.com |
| Other NMBAs* | <1.0% | Active control group in pre-marketing trials (e.g., rocuronium, vecuronium) oup.com |
*NMBAs: Neuromuscular Blocking Agents
To better understand which patients were most susceptible to this adverse effect, retrospective studies were conducted. A significant investigation involving a retrospective cohort study and a case-control study in pediatric patients identified key independent risk factors for developing bronchospasm following rapacuronium administration. researchgate.netnih.gov The case-control analysis further revealed that children who experienced bronchospasm during anesthesia induction were over ten times more likely to have received rapacuronium compared to other muscle relaxants (Odds Ratio: 10.1). researchgate.net
The use of rapacuronium during a rapid sequence induction (RSI) of anesthesia was identified as a significant risk factor for bronchospasm. researchgate.netnih.gov The retrospective cohort study in pediatric patients calculated that the relative risk of developing bronchospasm was substantially higher when rapacuronium was used for RSI (Relative Risk: 17.9). researchgate.net This suggests that the circumstances of RSI, potentially involving a rapid change in autonomic tone or other physiological stressors, may have exacerbated the bronchoconstrictive properties of the drug.
A pre-existing history of reactive airways disease (RAD), such as asthma, was also determined to be a major risk factor. researchgate.netnih.gov Patients with RAD are characterized by airway hyperreactivity, meaning their airways are more prone to narrowing in response to various stimuli. jvsmedicscorner.com The pediatric cohort study found that patients with a history of RAD had a significantly increased risk of experiencing rapacuronium-induced bronchospasm, with a relative risk of 4.6. researchgate.net
The unexpectedly high rate of bronchospasm spurred investigations into the pharmacological mechanism, as it was not readily explained by histamine (B1213489) release alone. researchgate.net Research pointed towards a unique interaction with muscarinic acetylcholine (B1216132) receptors in the airway smooth muscle.
A key mechanism identified for rapacuronium-induced bronchospasm is its unique action at the M3 muscarinic receptor, which mediates airway smooth muscle contraction. nih.gov Research demonstrated that rapacuronium, within clinically relevant concentrations, augments bronchoconstriction induced by acetylcholine. nih.gov This occurs through a process known as positive allosteric modulation. medkoo.comnih.govmedkoo.com
In this mechanism, rapacuronium binds to a site on the M3 receptor that is distinct from the acetylcholine binding site (an allosteric site). This binding results in a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. nih.gov Studies showed that rapacuronium potentiated acetylcholine-induced inositol (B14025) phosphate (B84403) synthesis, a key step in the M3 receptor signaling cascade that leads to muscle contraction. nih.gov This positive cooperativity at the M3 receptor was found to be a unique property of rapacuronium among the neuromuscular blockers tested, providing a direct molecular explanation for its potentiation of bronchoconstriction. nih.gov Another proposed contributing mechanism involves rapacuronium's higher affinity for blocking inhibitory M2 autoreceptors on parasympathetic nerves compared to its effect on M3 receptors. nih.govduke.edu This M2 blockade would lead to an increased release of acetylcholine in the neuromuscular junction, which could then act on M3 receptors to cause bronchoconstriction, an effect amplified by the positive allosteric modulation at the M3 receptor itself. nih.govnih.govduke.edu
Proposed Mechanisms for Bronchospasm Induction
Histamine Release and its Association with Bronchospasm
This compound has been shown to induce a dose-related release of histamine. fda.govglobalrph.com In a U.S. study involving 46 patients, plasma histamine levels were assessed following administration of rapacuronium at doses of 1.0, 2.0, and 3.0 mg/kg. The results indicated that increases in plasma histamine peaked one minute after the 2.0 and 3.0 mg/kg doses. fda.govglobalrph.com Clinically significant elevations in histamine, defined as ≥1 ng/mL or a 100% increase from baseline, were observed in a dose-dependent manner. fda.govglobalrph.com
| This compound Dose | Number of Subjects with Clinically Significant Histamine Elevation |
| 1.0 mg/kg | 1 out of 16 |
| 2.0 mg/kg | 2 out of 15 |
| 3.0 mg/kg | 6 out of 15 |
| Data from a U.S. study (n=46). fda.govglobalrph.com |
Events that are possibly related to histamine release, such as erythema and bronchospasm, were reported in clinical studies. In U.S. studies, these events occurred in 5.1% of 564 adult patients, while in European studies, the incidence was 5.8% of 736 adult patients. fda.govglobalrph.com
However, the direct correlation between histamine release and bronchospasm with rapacuronium is not consistently straightforward. One study with 47 adult patients undergoing general anesthesia found that while rapacuronium at 2-3 mg/kg increased plasma histamine levels, clinically significant histamine-related consequences did not occur in this specific patient group. nih.gov Interestingly, seven patients in this study experienced bronchospasm without a corresponding increase in plasma histamine levels, suggesting that other mechanisms may be involved in rapacuronium-induced bronchospasm. nih.gov Another hypothesis suggests that rapacuronium's effect on M2 muscarinic receptors could lead to an increased release of acetylcholine, subsequently causing bronchoconstriction mediated by M3 muscarinic receptors. nih.gov
Withdrawal of this compound due to Bronchospasm
This compound, marketed under the brand name Raplon, was voluntarily withdrawn from the U.S. market by its manufacturer, Organon, on March 27, 2001. wikipedia.orgscribd.com This decision was made in response to post-marketing reports of severe bronchospasm, which included some fatal incidents. wikipedia.orgscribd.comnih.gov
While bronchospasm was a known adverse event from pre-approval clinical trials, the severity of the reactions observed in post-marketing surveillance was greater than what had been previously seen. scribd.com During clinical studies prior to its FDA approval in 1999, bronchospasm was reported in 3.2% of patients who received rapacuronium. oup.com For comparison, the incidence was 2.1% for succinylcholine and less than 1% for other neuromuscular blocking agents like rocuronium bromide and vecuronium bromide. oup.com Despite the known risk, the severity and fatal outcomes of the bronchospasm cases reported after the drug was on the market prompted its withdrawal to ensure patient safety. scribd.com
Cardiovascular Adverse Effects
Tachycardia: Incidence and Dose-Related Increases in Heart Rate
The administration of this compound has been associated with dose-related increases in heart rate, a condition known as tachycardia. fda.govglobalrph.comnih.gov These changes in heart rate were typically observed to peak within the first few minutes following the drug's administration and were generally characterized as mild to moderate. globalrph.com In most cases, the heart rate returned to baseline or near-baseline levels within 5 to 10 minutes. globalrph.com
In a study of patients with coronary artery or valvular disease, rapacuronium was associated with a statistically significant increase in heart rate of 17%. oup.com Among two patients in a U.S. study who had clinically significant elevations in histamine levels after receiving a 3.0 mg/kg dose, a heart rate increase of over 30% was observed. fda.govglobalrph.com Adverse events, including tachycardia, were also reported in patients who received maintenance doses of rapacuronium. fda.govrxlist.com
Hypotension: Incidence and Association with Histamine Release
Dose-related decreases in mean arterial pressure (MAP), or hypotension, have been observed following the administration of this compound. fda.govglobalrph.com These changes in blood pressure were noted to peak within five minutes of administration and began to return towards baseline by the ten-minute mark. fda.gov
The link between hypotension and histamine release has been explored. In a U.S. study, two of the six patients who exhibited clinically significant histamine elevations after a 3.0 mg/kg dose also experienced a decrease in blood pressure of 30% or more. fda.govglobalrph.com However, another study found that while rapacuronium could produce hypotension, this effect did not appear to be directly correlated with histamine release. nih.gov In fact, in that particular study, there were no significant differences in MAP changes among different dose groups, and no correlation was found between changes in MAP and increases in histamine levels. nih.gov
Other Reported Adverse Events in Clinical Trials
Increased Airway Pressure
In addition to bronchospasm, increased airway pressure was reported as an infrequent respiratory adverse event in controlled clinical trials of rapacuronium. globalrph.comrxlist.com This finding is also noted as a dose-related pulmonary side effect. nih.gov
Increased Salivation
Increased salivation has been noted as an adverse event associated with the administration of this compound. In a dose-ranging study involving pediatric patients, two instances of increased salivation were reported and considered related to the administration of rapacuronium. nih.gov These events were not classified as serious. nih.gov Infrequent reports of increased salivation have also been documented in broader clinical trials. rxlist.comfda.gov
Injection Site Reactions
Reactions at the injection site have been observed following the administration of this compound. These reactions are generally infrequent and can manifest as pain or other localized responses. fda.govglobalrph.com In some cases, these reactions may be related to histamine release. fda.gov One documented instance involved induration at the injection site in a 7-month-old infant, which was thought to be possibly related to histamine. fda.gov
Renal and Hepatic Effects (e.g., increased plasma urea-N)
The impact of this compound on renal and hepatic function has been a subject of clinical investigation.
Renal Effects: Studies in patients with end-stage renal disease (ESRD) have shown that while the clinical duration of a single dose of rapacuronium may be similar to that in patients with normal renal function, the recovery time can be prolonged. fda.gov In one study, the recovery time from 25% to 75% T1 ranged from 6 to 68 minutes in patients with ESRD. rxlist.comfda.gov Furthermore, rapacuronium's plasma clearance is reduced in patients with renal failure. nih.gov Research has also indicated that the active metabolite of rapacuronium, ORG 9488, is cleared more slowly in patients with renal failure, which could potentially lead to a prolonged recovery after extended administration. nih.gov An increase in plasma urea-N was observed in animal studies, particularly at high doses. fda.gov
Hepatic Effects: In patients with cirrhosis, the pharmacokinetics of rapacuronium are altered. The volume of distribution at steady-state is larger, and plasma clearance is faster compared to individuals with normal liver function. rxlist.com Despite these changes, the clinical duration and recovery rate after a single dose in patients with cirrhosis have been found to be similar to those in patients with normal hepatic function. rxlist.comfda.gov Studies have concluded that cirrhosis does not significantly affect the neuromuscular effects of rapacuronium when dosed to maintain a target level of twitch depression. nih.gov
Table 1: Pharmacokinetic Parameters of Rapacuronium in Patients with Normal Liver Function and Hepatic Insufficiency
| PK Parameter | Normal Liver Function (n=7) | Hepatic Insufficiency (cirrhotic) (n=6) |
|---|---|---|
| Elimination Half-Life (t1/2b, min) | 84 (4) | 88 (6) |
| Volume of Distribution at Steady State (mL/kg) | 252 (77) | 465 (82) |
| Plasma Clearance (mL/kg/min) | 6.6 (1.7) | 9.0 (1.4) |
Values are mean (SD). rxlist.com
Malignant Hyperthermia Studies
This compound has been evaluated for its potential to trigger malignant hyperthermia (MH), a rare but life-threatening condition. In premarketing clinical studies involving over 2000 patients, no instances of MH or any syndromes suggestive of MH were reported in subjects who received rapacuronium. fda.govfda.gov Furthermore, studies conducted in MH-susceptible swine demonstrated that the administration of rapacuronium did not trigger malignant hyperthermia. fda.govfda.gov While these findings are reassuring, it is important to note that since rapacuronium is used in conjunction with other anesthetic agents, and MH can occur even without known triggers, preparedness for diagnosing and treating MH is always recommended during anesthesia. fda.gov
Intracranial Pressure Effects
The effects of this compound on intracranial pressure (ICP) have been investigated, particularly in patients with head injuries. The results from clinical trials have been inconclusive. rxlist.com In one study comparing rapacuronium to vecuronium in head-injured patients, one patient treated with rapacuronium experienced an increase in ICP from 17 mmHg to 34 mmHg two minutes after administration. rxlist.comfda.gov In the same study, a patient in the vecuronium group had an ICP increase from 26 to 45 mmHg six minutes after receiving the drug. rxlist.comfda.gov Another report from a small study with 18 patients, where 7 received rapacuronium, noted that two patients in the rapacuronium group showed a spike in ICP. fda.gov However, it was suggested that the increased ICP was more likely a result of the underlying brain injury rather than the medication. fda.gov Rare instances of increased intracranial pressure have been listed as adverse events. rxlist.comglobalrph.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Vecuronium |
| Neostigmine (B1678181) |
Future Research Directions and Theoretical Implications
Advancing Understanding of Allosteric Modulation in Drug Design
The case of rapacuronium (B1238877) bromide has become a pivotal example in understanding the complexities of allosteric modulation in drug design. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's affinity or efficacy. mdpi.comdrugdiscoverytrends.com While designed to be a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, rapacuronium was discovered to be a potent allosteric modulator of muscarinic acetylcholine receptors (mAChRs). ontosight.aipatsnap.comncats.iomedchemexpress.com
Research revealed that rapacuronium exhibits complex interactions with various muscarinic receptor subtypes. medchemexpress.com Specifically, it acts as a positive allosteric modulator at the M3 muscarinic receptor, which is implicated in bronchoconstriction. nih.gov This positive cooperativity with acetylcholine at the M3 receptor is believed to be the mechanism behind the severe bronchospasm observed in some patients. nih.gov This finding was crucial, as it highlighted that the adverse effects were not due to histamine (B1213489) release or allergic reactions, but rather a direct, albeit unintended, pharmacological action. nih.gov
The experience with rapacuronium underscores the necessity for a more comprehensive approach to drug design, one that extends beyond the intended target and considers potential allosteric effects on other receptors. drugdiscoverytrends.com Future research in drug development, particularly for agents targeting cholinergic systems, must now incorporate screening for allosteric modulation of related receptor subtypes. This has spurred the development of more sophisticated screening assays and computational models to predict potential allosteric interactions early in the drug discovery process. drugdiscoverytrends.com The study of rapacuronium's allosteric properties continues to inform the development of novel therapeutics with precisely tuned allosteric effects, aiming to enhance efficacy while minimizing off-target actions. mdpi.comdrugdiscoverytrends.com
Lessons Learned for the Development of New Neuromuscular Blocking Agents
The withdrawal of rapacuronium served as a critical lesson for the pharmaceutical industry and regulatory bodies regarding the development of new neuromuscular blocking agents (NMBAs). ontosight.airesearchgate.net The primary takeaway was the importance of a thorough evaluation of a drug's complete pharmacological profile, not just its desired primary effect. nih.gov Rapacuronium's rapid onset of action was a desirable characteristic, positioning it as a potential alternative to succinylcholine (B1214915) for rapid sequence intubation. ontosight.airesearchgate.net However, this focus on a single clinical advantage overshadowed the investigation of its effects on other physiological systems.
The incident prompted a re-evaluation of preclinical and clinical trial methodologies for NMBAs. There is now a greater emphasis on identifying and characterizing any off-target effects, particularly those involving the cardiovascular and respiratory systems. researchgate.net The development of subsequent NMBAs, such as improved formulations and the specific reversal agent sugammadex (B611050) for steroidal blockers like rocuronium (B1662866) and vecuronium (B1682833), reflects a more cautious and safety-oriented approach. mdpi.comresearchgate.netispub.com
Future development of NMBAs will undoubtedly involve more rigorous preclinical screening for activity at a wider range of receptors, including muscarinic subtypes. The goal is to create agents with high selectivity for the nicotinic receptors at the neuromuscular junction, devoid of significant effects on other receptor systems. The legacy of rapacuronium is a more stringent safety standard for all new NMBAs, ensuring that the pursuit of rapid onset and short duration of action does not compromise patient safety. nih.govresearchgate.net
Methodological Advancements in Neuromuscular Pharmacology Research
The challenges presented by rapacuronium have catalyzed methodological advancements in neuromuscular pharmacology research. The need to understand the precise mechanisms of its adverse effects has driven the refinement of in vitro and in vivo research techniques. For instance, the use of recombinant human M3 muscarinic receptors in cell-based assays was instrumental in elucidating the allosteric mechanism of rapacuronium-induced bronchoconstriction. nih.gov
Furthermore, the rapacuronium experience has underscored the importance of sophisticated neuromuscular monitoring in both clinical and research settings. mdpi.com Techniques such as Train-of-Four (TOF) monitoring allow for a more precise quantification of the depth of neuromuscular blockade and recovery, which is crucial when evaluating the pharmacodynamics of new agents. mdpi.com
The development of specific reversal agents like sugammadex has also influenced research methodologies. mdpi.comnih.gov The ability to rapidly and completely reverse neuromuscular blockade provides a new tool for studying the pharmacokinetics and pharmacodynamics of steroidal NMBAs, allowing for more controlled and safer experimental designs. ispub.comnih.gov Future research will likely see the integration of even more advanced techniques, such as real-time in vivo imaging and systems biology approaches, to provide a more holistic understanding of how NMBAs interact with the body.
Exploration of Pharmacogenomic Factors in Neuromuscular Blocker Response
While specific pharmacogenomic studies on rapacuronium are limited due to its short time on the market, the broader field of neuromuscular pharmacology has increasingly recognized the role of genetic factors in patient response to NMBAs. auctoresonline.orgoatext.comauctoresonline.org It is well-established that genetic variations can influence drug metabolism, receptor sensitivity, and the risk of adverse events. wikianesthesia.orgnih.gov
For other NMBAs, research has identified several key genes that can affect patient response. For example, polymorphisms in the butyrylcholinesterase (BCHE) gene can lead to prolonged paralysis following the administration of succinylcholine. auctoresonline.orgwikianesthesia.org More recent studies have begun to explore the influence of genetic variants in drug transporters, such as those encoded by the SLCO1B1 and ABCB1 genes, on the pharmacokinetics of steroidal NMBAs like rocuronium. nih.govresearchgate.net Additionally, variations in the genes for the nicotinic acetylcholine receptor subunits could theoretically alter the sensitivity to any nondepolarizing NMBA.
A hypothetical future research direction would be to explore the role of pharmacogenomic factors in the varied responses to rapacuronium, particularly the incidence of bronchospasm. It is plausible that genetic variations in muscarinic receptor genes or in genes involved in airway reactivity could have predisposed certain individuals to this severe adverse effect. A re-evaluation of rapacuronium in a controlled research setting could involve genotyping for a panel of relevant genes to determine if a pharmacogenomic basis for its adverse effect profile can be identified. Such research would not only provide a more complete understanding of rapacuronium but also contribute to the broader goal of personalized medicine in anesthesia. auctoresonline.org
Re-evaluation of Rapacuronium Bromide's Pharmacological Profile in a Controlled Research Setting
A controlled, in-depth re-evaluation of this compound's pharmacological profile using modern research techniques holds significant scientific value. Such a study would aim to further dissect its complex interactions with the cholinergic system and other potential targets.
Key areas for investigation would include:
Receptor Subtype Specificity: A more granular analysis of rapacuronium's binding affinity and functional activity at all subtypes of nicotinic and muscarinic acetylcholine receptors. This would involve the use of advanced radioligand binding assays and functional assays in cell lines expressing specific human receptor subtypes. nih.govmedchemexpress.com
Metabolite Activity: A thorough characterization of the pharmacological activity of rapacuronium's main metabolite, the 3-hydroxy metabolite. drugbank.comfda.gov Studies have shown this metabolite to be active, and a comprehensive understanding of its potency, allosteric effects, and pharmacokinetic profile is essential for a complete picture of rapacuronium's action. researchgate.netspringermedizin.deresearchgate.net
Cellular and Systems-Level Effects: Investigating the downstream signaling pathways activated by rapacuronium at both nicotinic and muscarinic receptors. This could involve techniques such as phosphoproteomics and calcium imaging to map the cellular responses to the drug. In vivo studies in animal models could further explore its integrated effects on the respiratory, cardiovascular, and neuromuscular systems.
Such a re-evaluation would not be for the purpose of reintroducing rapacuronium into clinical practice, but rather to leverage its unique properties as a research tool to probe the intricacies of the cholinergic system. The insights gained would be invaluable for the design of future drugs with improved safety and efficacy.
Q & A
Q. What are the primary pharmacodynamic characteristics of rapacuronium bromide that distinguish it from other nondepolarizing neuromuscular blockers?
this compound exhibits rapid onset due to its low potency (ED50 ~1 mg/kg) and rapid equilibration between plasma and effect sites, attributed to limited partitioning into the neuromuscular junction. This contrasts with higher-potency agents like rocuronium, which have slower onset due to deeper tissue distribution. Methodologically, semiparametric pharmacokinetic-pharmacodynamic (PK/PD) modeling using linear interpolation of plasma concentrations and Hill equations can quantify these dynamics, particularly when comparing twitch depression at the adductor pollicis and laryngeal muscles .
Q. How does this compound’s onset/offset profile compare to succinylcholine in clinical settings?
While rapacuronium achieves comparable onset times (~1.5 minutes) to succinylcholine at the laryngeal adductors, its recovery index (8.8 ± 1.6 minutes) is significantly longer than succinylcholine’s 2–3 minutes. Experimental designs should use train-of-four (TOF) stimuli and normalized twitch tension measurements across muscle groups to capture these differences. Arterial and venous plasma sampling paired with effect-site modeling can clarify discrepancies in recovery kinetics .
Q. What experimental models are used to assess this compound’s efficacy at the adductor pollicis versus laryngeal adductor muscles?
Studies typically employ supramaximal electrical stimulation of the ulnar nerve (adductor pollicis) and direct laryngeal adductor muscle monitoring via tracheal pressure sensors. Normalization of twitch tension to pre-drug baselines and calculation of T1 (first twitch in TOF) recovery rates are critical. Differences in muscle blood flow and acetylcholine receptor density must be controlled for using standardized anesthesia protocols .
Q. What are the critical factors in designing dose-response studies for this compound to account for inter-individual variability?
Dose-response studies should incorporate:
- Stratification by age, renal/hepatic function, and co-administered anesthetics.
- Measurement of both parent drug and active metabolite (ORG9488) concentrations.
- Use of Hill equations to model potency (ED50) and steepness of dose-response curves. Standardized stabilization periods (≥15 minutes pre-dosing) minimize baseline variability .
Advanced Research Questions
Q. What methodological approaches are recommended to resolve contradictions in reported recovery indices between rapacuronium and succinylcholine?
Contradictions arise from differences in dosing multiples (e.g., 2×ED50 for rapacuronium vs. 3–4×ED50 for succinylcholine). Advanced PK/PD modeling with Bayesian hierarchical frameworks can adjust for dose-dependent effects. Cohort studies using automated anesthesia databases (e.g., historical controls) paired with propensity score matching can isolate confounding variables like bronchospasm risk .
Q. How do hepatic and renal impairments influence the pharmacokinetics of this compound and its active metabolite ORG9488?
Rapacuronium’s plasma clearance (7–8 mL/kg/min) is primarily hepatic, while ORG9488 (clearance: 1.28 mL/kg/min) accumulates in renal failure. Methodologically, population PK models with nonlinear mixed-effects (NONMEM) should quantify metabolite contributions to prolonged blockade. Single-dose studies may underestimate risks; prolonged infusions in animal models better mimic clinical accumulation .
Q. What are the implications of this compound’s allosteric modulation of muscarinic acetylcholine receptors (mAChRs) in preclinical models?
Rapacuronium’s mAChR modulation may explain off-target bronchospasm. In vitro assays using CHO cells expressing human M3 receptors can quantify allosteric binding affinity (pKi) and functional antagonism (calcium flux assays). Cross-reactivity studies with histamine release assays (e.g., basophil activation tests) are needed to differentiate receptor-mediated vs. anaphylactoid mechanisms .
Q. How can automated anesthesia databases be leveraged to assess post-market safety profiles of withdrawn neuromuscular blockers like this compound?
Retrospective case-control studies using structured query language (SQL) to extract bronchospasm incidents (ICD-10 codes) and link them to intraoperative rapacuronium exposure. Propensity score-adjusted regression models can calculate relative risks vs. comparators (e.g., rocuronium). Natural language processing (NLP) of free-text anesthesia records improves adverse event capture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
